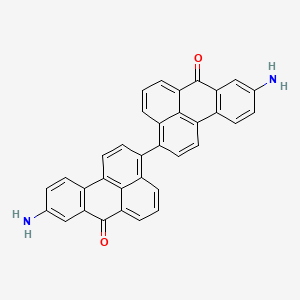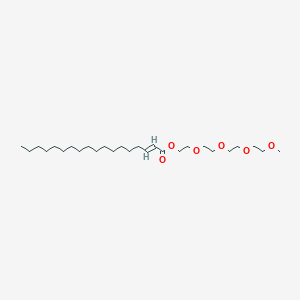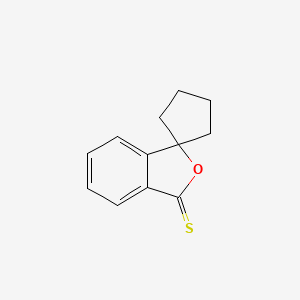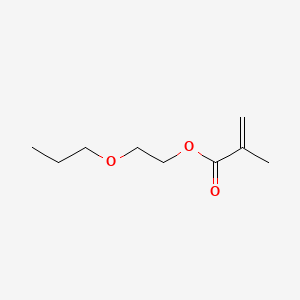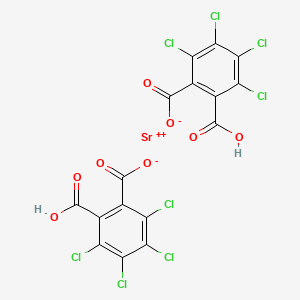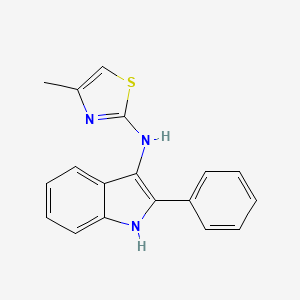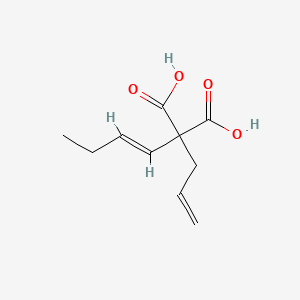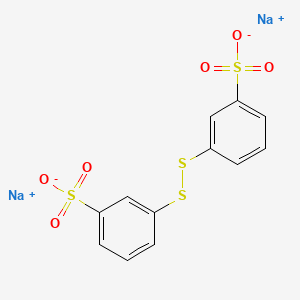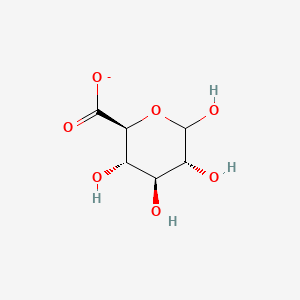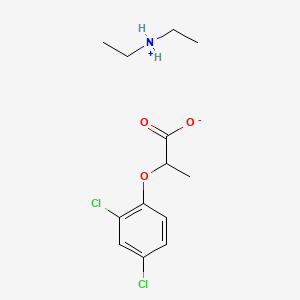
Diethylammonium 2-(2,4-dichlorophenoxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylammonium 2-(2,4-dichlorophenoxy)propionate is a chemical compound belonging to the family of 2,4-dichlorophenoxyacetic acid compounds. It is a phenoxy herbicide widely used for controlling broad-leaved weeds in various agricultural and non-agricultural settings . This compound is known for its selective, systemic action, making it effective in targeting unwanted vegetation while sparing desired crops.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethylammonium 2-(2,4-dichlorophenoxy)propionate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2,4-Dichlorophenoxyacetic acid+Diethylamine→Diethylammonium 2-(2,4-dichlorophenoxy)propionate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process includes purification steps to ensure the final product meets the required purity standards for agricultural use.
Análisis De Reacciones Químicas
Types of Reactions
Diethylammonium 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the chemical structure, potentially altering its herbicidal properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenoxyacetic acid derivatives, while reduction could produce less chlorinated or dechlorinated compounds.
Aplicaciones Científicas De Investigación
Diethylammonium 2-(2,4-dichlorophenoxy)propionate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.
Biology: Research on its effects on plant physiology and its role in weed management.
Medicine: Investigations into its potential effects on human health and its use as a reference compound in toxicological studies.
Industry: Utilized in the development of new herbicidal formulations and in studies of herbicide resistance.
Mecanismo De Acción
The compound exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It is absorbed through the roots and leaves of plants, leading to uncontrolled cell division and growth. This results in the disruption of vascular tissue and ultimately the death of the plant . The molecular targets include auxin receptors and pathways involved in cell division and growth regulation.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A closely related compound with similar herbicidal properties.
Methyl 2-(2,4-dichlorophenoxy)propionate: Another derivative with comparable uses in herbicide formulations.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with a broader spectrum of activity.
Uniqueness
Diethylammonium 2-(2,4-dichlorophenoxy)propionate is unique due to its specific formulation as a diethylammonium salt, which enhances its solubility and effectiveness as a herbicide. Its selective action and systemic absorption make it particularly useful in agricultural applications where targeted weed control is essential.
Propiedades
Número CAS |
93941-78-7 |
|---|---|
Fórmula molecular |
C13H19Cl2NO3 |
Peso molecular |
308.20 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)propanoate;diethylazanium |
InChI |
InChI=1S/C9H8Cl2O3.C4H11N/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-3-5-4-2/h2-5H,1H3,(H,12,13);5H,3-4H2,1-2H3 |
Clave InChI |
NLGJPPMUXJBNTJ-UHFFFAOYSA-N |
SMILES canónico |
CC[NH2+]CC.CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
